[1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23ClN4O4S and its molecular weight is 390.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound [1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1257048-85-3) is a piperidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial properties, cytotoxic effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C15H23ClN4O4S, and it has a molecular weight of 368.88 g/mol. The structure includes a piperidine ring and a pyrimidine moiety, which are critical for its biological activity.
Antibacterial Properties
Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these bacteria were found to be between 0.78 to 3.125 μg/mL , comparable to established antibiotics like vancomycin and linezolid .
Table 1: Antibacterial Activity of the Compound
Bacteria | MIC (μg/mL) | Resistance Type |
---|---|---|
Staphylococcus aureus | 0.78 - 3.125 | Methicillin-resistant (MRSA) |
Enterococcus faecium | 0.78 - 3.125 | Vancomycin-resistant (VREfm) |
Staphylococcus epidermidis | 1.56 - 6.25 | Linezolid-resistant (LRSE) |
Escherichia coli | No Activity | - |
Cytotoxicity Studies
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . The structure–activity relationship (SAR) studies indicated that modifications to the piperidine and pyrimidine rings could enhance its anticancer properties.
Table 2: Cytotoxicity Data
Cell Line | IC50 (μM) | Reference Drug |
---|---|---|
FaDu (hypopharyngeal cancer) | 5.0 | Bleomycin (IC50: 7.5 μM) |
MCF-7 (breast cancer) | 10.0 | Doxorubicin |
HeLa (cervical cancer) | 12.5 | Cisplatin |
The antibacterial activity of the compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, similar to other piperidine derivatives . Additionally, its ability to induce apoptosis in cancer cells may be linked to the activation of specific signaling pathways that promote cell death.
Case Studies
- Case Study on MRSA Inhibition : A study conducted on clinical isolates of MRSA demonstrated that the compound effectively reduced bacterial load in vitro and in mouse models, indicating its potential as a therapeutic agent against resistant strains .
- Anticancer Efficacy in Animal Models : In vivo studies using xenograft models showed that treatment with this compound significantly reduced tumor size compared to controls, suggesting its efficacy in cancer therapy .
属性
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-methylsulfonylpyrimidin-4-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O4S/c1-15(2,3)24-14(21)17-10-6-5-7-20(9-10)12-8-11(16)18-13(19-12)25(4,22)23/h8,10H,5-7,9H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFGMTATDKMIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC(=N2)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。